molecular formula C11H10N2O3S2 B2449266 2-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 896369-24-7

2-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B2449266
M. Wt: 282.33
InChI Key: KVZZKFOENGATGN-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has demonstrated their potential as selective class III antiarrhythmic agents. This research explores the viability of substituting the methylsulfonylamino group to produce class III electrophysiological activity, indicating a path for developing new therapeutic agents (T. K. Morgan et al., 1990).

Antimicrobial and Antifungal Applications

A study on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including thiazole derivatives, has shown antimicrobial and antifungal activity against Gram-positive and Gram-negative bacteria, as well as against Candida albicans. This underscores the potential of such compounds in developing new antimicrobial agents (I. Sych et al., 2019).

COVID-19 and Antimalarial Research

Theoretical investigations on sulfonamide derivatives for their antimalarial activity also suggest a potential application in COVID-19 drug development. This research utilizes computational calculations and molecular docking studies to explore the reactivity and efficacy of these compounds, highlighting their versatility and potential in addressing current global health challenges (Asmaa M. Fahim et al., 2021).

Anticancer Activity

Indapamide derivatives have been synthesized and evaluated for their proapoptotic activity on cancer cell lines, including melanoma. This research opens avenues for the development of new anticancer therapies by exploiting the structural features of sulfonamide derivatives (Ö. Yılmaz et al., 2015).

Gelation Behavior and Supramolecular Chemistry

Investigations into the gelation behavior of N-(thiazol-2-yl) benzamide derivatives highlight the impact of methyl functionality and non-covalent interactions on gelation. Such research contributes to the field of supramolecular chemistry and material science, indicating potential applications in creating novel materials (P. Yadav et al., 2020).

Future Directions

Thiazole compounds have been the subject of much research due to their diverse biological activities. Future research may focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

properties

IUPAC Name

2-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-18(15,16)9-5-3-2-4-8(9)10(14)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZZKFOENGATGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide

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